molecular formula C21H19ClN2O4S2 B6569613 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide CAS No. 946283-12-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide

Cat. No.: B6569613
CAS No.: 946283-12-1
M. Wt: 463.0 g/mol
InChI Key: BJWMUERZIMKDKM-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold. The compound is characterized by:

  • A benzenesulfonyl group at the 1-position of the tetrahydroquinoline ring.
  • A 3-chlorobenzenesulfonamide moiety at the 6-position.

Sulfonamide derivatives are widely studied for their biological activity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties. The tetrahydroquinoline core provides conformational rigidity, which may enhance binding to biological targets .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMUERZIMKDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. Starting with the preparation of the core tetrahydroquinoline structure, this may involve cyclization reactions facilitated by catalysts such as Lewis acids. The subsequent introduction of the benzenesulfonyl and chlorobenzene sulfonamide groups is achieved through a sequence of substitution reactions, often using reagents like sulfonyl chlorides and aromatic amines under controlled temperatures and pH conditions.

Industrial Production Methods: In an industrial context, the production of this compound would require scaling up the laboratory synthetic routes. This includes optimizing reaction conditions for large-scale reactors, ensuring high purity of intermediates, and employing robust purification methods like crystallization or chromatography. Industrial methods also emphasize cost-effectiveness and efficiency, using readily available raw materials and minimizing waste by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to more oxidized forms.

  • Reduction: It is also susceptible to reduction, especially in the presence of hydrogenation catalysts.

  • Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution given its aromatic groups.

Common Reagents and Conditions Used:
  • Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.

Major Products Formed from These Reactions: The products formed will depend on the reaction conditions and reagents. For example, oxidation may yield quinone derivatives, while reduction might produce different hydrogenated analogs.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide finds applications in various scientific research areas:

  • Chemistry: Its unique structure makes it a valuable subject in the study of synthetic methodologies and reaction mechanisms.

  • Biology: It can be used to investigate biological processes due to its potential interactions with biological macromolecules.

  • Medicine: Potential pharmacological properties make it a candidate for drug development, especially in targeting specific cellular pathways.

  • Industry: It could be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects can vary:

  • Molecular Targets: The compound might interact with proteins or enzymes, inhibiting or enhancing their activity.

  • Pathways Involved: It could modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog is 3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (), which differs in two critical regions:

Sulfonyl Group at the 1-Position :

  • Target Compound: Benzenesulfonyl (aromatic, bulky).
  • Analog: Propylsulfonyl (aliphatic, flexible).

Sulfonamide Substituent :

  • Target Compound: 3-Chlorobenzenesulfonamide.
  • Analog: 3-Chloro-4-fluorobenzenesulfonamide.
Table 1: Structural and Hypothesized Property Comparison
Feature Target Compound Analog () Potential Impact of Differences
1-Position Substituent Benzenesulfonyl (aromatic) Propylsulfonyl (aliphatic) Increased lipophilicity and steric hindrance in the target compound.
Sulfonamide Substituent 3-Chlorobenzenesulfonamide 3-Chloro-4-fluorobenzenesulfonamide Fluorine addition may enhance electronegativity, metabolic stability, and hydrogen-bonding capacity.
Molecular Weight Higher (due to benzene ring) Lower (due to propyl group) May affect solubility and pharmacokinetics.
Electronic Effects Strong electron-withdrawing (Cl, sulfonyl) Enhanced electron-withdrawing (Cl, F, sulfonyl) Fluorine could modulate electronic density and binding affinity.

Detailed Analysis of Differences

(a) 1-Position Substituent: Benzenesulfonyl vs. Propylsulfonyl
  • Its rigidity could limit conformational flexibility during target binding.
(b) Sulfonamide Substituent: 3-Chloro vs. 3-Chloro-4-Fluoro
  • 3-Chloro : Chlorine is a moderate electron-withdrawing group, influencing the sulfonamide’s acidity and binding to metal ions (e.g., Zn²⁺ in enzymes).
  • 4-Fluoro Addition : Fluorine’s high electronegativity may strengthen hydrogen bonding and improve metabolic stability by resisting oxidative degradation.

Research Findings and Limitations

  • Electrochemical Context: –2 discusses tetrahydroquinoline derivatives (e.g., CTDB) in ionic liquids for electrodeposition. However, the target compound and its analog in lack direct electrochemical data in the provided evidence.
  • Biological Activity: No explicit data on the target compound’s activity are available in the provided sources. Comparisons are structurally inferred, emphasizing the need for experimental validation.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a chlorobenzene moiety. These structural elements contribute to its biological properties and reactivity.

PropertyValue
Molecular FormulaC₂₄H₂₄ClN₂O₅S
Molecular Weight452.5 g/mol
CAS Number946335-05-3

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. Specifically, this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, including those linked to cancer and infectious diseases.

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially affecting metabolic pathways critical in cancer progression.
  • Cytotoxic Effects : Preliminary studies have shown cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of related sulfonamide derivatives:

  • Cardiovascular Effects : A study on benzenesulfonamide derivatives highlighted their impact on perfusion pressure and coronary resistance in isolated rat heart models. These derivatives demonstrated significant changes in cardiovascular parameters at low concentrations (0.001 nM) .
  • NLRP3 Inflammasome Inhibition : Analogues of benzenesulfonamide have shown promise as inhibitors of the NLRP3 inflammasome, which is implicated in inflammatory diseases. The structural modifications enhance binding affinity and selectivity towards the inflammasome components .

Experimental Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameBiological ActivityReference
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitorSchwartz et al., 1995
4-(2-Aminoethyl)-benzenesulfonamideDecreased coronary resistanceFigueroa-Valverde et al., 2011
JC121 (benzenesulfonamide analogue)NLRP3 inflammasome inhibitorPMC6225534

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